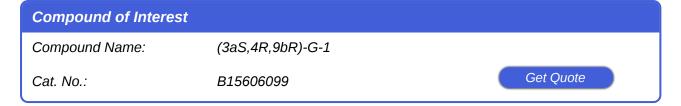


Application Notes and Protocols for Assessing G-1 Binding to GPER

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies available for assessing the binding of the selective G-protein coupled estrogen receptor (GPER) agonist, G-1, to its receptor. Detailed protocols for key experiments are provided to facilitate the accurate determination of binding affinities and functional activity, crucial for research and drug development endeavors.

Introduction

G-1 is a non-steroidal, potent, and selective agonist for the G-protein coupled estrogen receptor (GPER), also known as GPR30.[1] It exhibits high affinity for GPER while displaying negligible binding to the classical nuclear estrogen receptors (ERα and ERβ), making it an invaluable tool for elucidating the distinct signaling pathways and physiological functions of GPER.[1][2][3] Accurate and robust methods to quantify the binding of G-1 to GPER are essential for understanding its mechanism of action and for the development of novel therapeutics targeting this receptor.

This document outlines several key experimental approaches for assessing G-1 binding to GPER, including direct and indirect methods.

Key Binding Assessment Methods



Several techniques can be employed to characterize the interaction between G-1 and GPER. These range from traditional radioligand binding assays to more modern fluorescence-based and label-free technologies.

Radioligand Binding Assays

Radioligand binding assays are a gold-standard method for determining the affinity of a ligand for its receptor. In the context of G-1 and GPER, competitive binding assays are most commonly used.

Principle: This assay measures the ability of unlabeled G-1 to compete with a radiolabeled ligand (e.g., [³H]-estradiol or [³H]-2-methoxyestradiol) for binding to GPER.[2][4][5] The concentration of G-1 that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) can be calculated, which reflects the binding affinity of G-1 for GPER.

Experimental Protocol: Competitive Radioligand Binding Assay

Materials:

- Cell membranes prepared from cells overexpressing GPER (e.g., SKBR3 or HEK293 cells transfected with GPER).[2][6][7]
- Radioligand: [3H]-estradiol or [3H]-2-methoxyestradiol.[8]
- Unlabeled G-1.
- Binding Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA.[4]
- · Wash Buffer: Ice-cold Binding Buffer.
- Glass fiber filters (e.g., GF/C).[9]
- Scintillation cocktail.
- Scintillation counter.
- 96-well plates.



Procedure:

- Membrane Preparation: Homogenize cells expressing GPER in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.[9]
- Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 μL:
 - Cell membrane preparation (typically 10-50 μg of protein).
 - A fixed concentration of the radioligand (typically at or near its Kd).
 - Varying concentrations of unlabeled G-1.
 - For determining non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of an unlabeled GPER ligand (e.g., excess unlabeled estradiol).[4]
- Incubation: Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[8][9]
- Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[4][9]
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[9]
- Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting the non-specific binding from the total binding for each G-1 concentration.
 - Plot the percentage of specific binding against the logarithm of the G-1 concentration to generate a competition curve.



- o Determine the IC50 value from the curve.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for GPER.[2]

Fluorescence-Based Assays

Fluorescence-based assays offer a non-radioactive alternative for studying ligand-receptor interactions and are well-suited for high-throughput screening.

Principle: These assays can utilize fluorescently labeled ligands that compete with G-1 for binding to GPER. The change in a fluorescence property (e.g., intensity, polarization, or FRET) upon binding is measured.[10] A novel approach using graphene quantum dots (GQDs) conjugated to GPER has also been developed, where the binding of a fluorescently labeled estradiol derivative is competed off by G-1, leading to a change in fluorescence resonance energy transfer (FRET).[11][12][13][14][15]

Experimental Protocol: Graphene Quantum Dot (GQD)-Based Competitive Binding Assay

Materials:

- Purified recombinant human GPER (hGPER).[11][14]
- · Graphene quantum dots (GQDs).
- Fluorescently labeled estradiol (e.g., E2-BSA-FITC).[11][12]
- Unlabeled G-1.
- Assay Buffer.
- Fluorescence plate reader.

Procedure:

GQD-hGPER Conjugation: Covalently link the purified hGPER to GQDs.



- Assay Setup: In a microplate, combine the GQD-hGPER conjugate with the fluorescently labeled estradiol derivative.
- Competition: Add varying concentrations of unlabeled G-1 to the wells.
- Incubation: Allow the reaction to reach equilibrium.
- Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths. The binding of the fluorescent estradiol to the GQD-hGPER results in a FRET signal. The displacement of the fluorescent ligand by G-1 leads to a decrease in this signal.[11][12]
- Data Analysis: Plot the change in fluorescence against the logarithm of the G-1 concentration to determine the IC50 value.

Functional Assays

Functional assays indirectly assess the binding of G-1 to GPER by measuring a downstream cellular response. These assays are crucial for determining the potency (EC50) of G-1 as an agonist.

Principle: G-1 binding to GPER activates intracellular signaling cascades, leading to measurable events such as an increase in intracellular calcium ([Ca²⁺]i) or the production of cyclic AMP (cAMP).[2][16][17][18] The magnitude of this response is dependent on the concentration of G-1.

Experimental Protocol: Calcium Mobilization Assay

Materials:

- Cells expressing GPER (e.g., SKBR3 or transfected HEK293 cells).
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[2]
- Assay Buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
- G-1 at various concentrations.



Fluorescence plate reader with kinetic reading capability.

Procedure:

- Cell Plating: Seed the GPER-expressing cells in a multi-well plate and allow them to adhere overnight.
- Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.[2]
- Baseline Measurement: Measure the baseline fluorescence of the cells.
- G-1 Addition: Add varying concentrations of G-1 to the wells.
- Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.
- Data Analysis:
 - Determine the peak fluorescence response for each G-1 concentration.
 - Plot the peak response against the logarithm of the G-1 concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of G-1 that produces 50% of the maximal response.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[19][20]

Principle: In an SPR experiment, the GPER protein is immobilized on a sensor chip. A solution containing G-1 is then flowed over the chip surface. The binding of G-1 to GPER causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).[19][20][21]



Experimental Protocol: SPR-Based Binding Analysis

Materials:

- Purified, functional GPER.
- SPR instrument and sensor chips (e.g., CM5).
- G-1.
- · Running buffer.
- Immobilization reagents.

Procedure:

- GPER Immobilization: Immobilize the purified GPER onto the sensor chip surface using standard amine coupling chemistry or another appropriate method.
- Binding Analysis:
 - Inject a series of G-1 concentrations over the immobilized GPER surface and a reference surface (without GPER).
 - Monitor the SPR response in real-time to obtain sensorgrams showing the association and dissociation phases.
- Regeneration: After each G-1 injection, regenerate the sensor surface to remove the bound G-1.
- Data Analysis:
 - Subtract the reference surface signal from the GPER surface signal to obtain specific binding sensorgrams.
 - Fit the sensorgrams to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kon and koff) and the binding affinity (Kd).



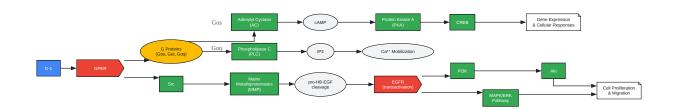
Data Presentation

The quantitative data for G-1 binding to GPER and its functional activity are summarized in the table below for easy comparison.

Method	Ligand	Receptor	Binding/Act ivity Parameter	Value	Reference
Competitive Radioligand Binding	G-1	GPER	Ki	11 nM	[1][2]
Competitive Radioligand Binding	G-1	ERα	Ki	>10,000 nM	[2]
Competitive Radioligand Binding	G-1	ΕRβ	Ki	>10,000 nM	[2]
Calcium Mobilization Assay	G-1	GPER	EC50	2 nM	[1]
Cell Migration Assay	G-1	GPER (SKBr3 cells)	IC50	0.7 nM	[1]
Cell Migration Assay	G-1	GPER (MCF- 7 cells)	IC50	1.6 nM	[1]
Radiolabeled Steroid- Binding Assay	Estradiol	hGPER	Kd	9.88 nM	[11]

Mandatory Visualizations GPER Signaling Pathway



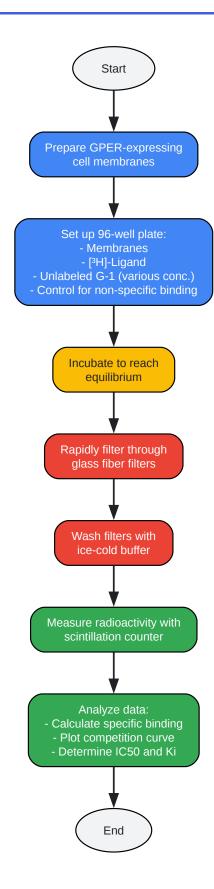


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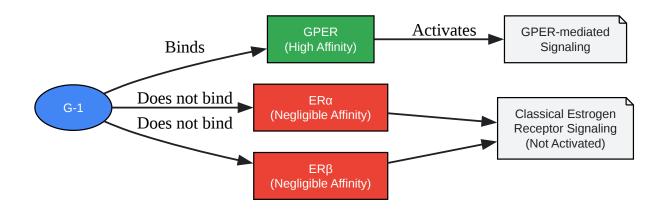
Caption: GPER signaling pathway activated by G-1.

Experimental Workflow for Competitive Radioligand Binding Assay









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Methodological & Application





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